2-Amino-N,3-diphenylpropanamide hydrochloride
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Overview
Description
2-Amino-N,3-diphenylpropanamide hydrochloride is an organic compound with the molecular formula C15H17ClN2O. It is a white crystalline powder that is soluble in water and most organic solvents . This compound is used in various fields, including organic synthesis, as a reducing agent, and as a cationic reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,3-diphenylpropanamide hydrochloride typically involves the reaction of 2-amino-N,3-diphenylpropanamide with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,3-diphenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-Amino-N,3-diphenylpropanamide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-N,3-diphenylpropanamide hydrochloride involves its interaction with molecular targets through its amide and amino groups. These interactions can lead to the formation of complexes or the modification of other molecules, influencing biochemical pathways . The exact molecular targets and pathways depend on the specific application and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N,3-diphenylpropanamide
- N,3-Diphenylpropanamide
- 2-Amino-3-phenylpropanamide
Uniqueness
2-Amino-N,3-diphenylpropanamide hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and reactivity compared to its non-salt counterparts. This makes it particularly useful in aqueous reactions and applications requiring high solubility .
Properties
IUPAC Name |
2-amino-N,3-diphenylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1-10,14H,11,16H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVUUNWHDQPQKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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